5-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
5-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the pyridine ring and introduce the oxadiazole and oxolan groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
5-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules and potential as a drug candidate.
Medicine: The compound may have therapeutic potential and is investigated for its pharmacological properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with oxadiazole and oxolan groups. Examples are:
- 5-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxolan-3-yloxy)pyridine-2-carboxamide
- 5-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxolan-3-yloxy)pyridine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4/c1-8-18-19-12(22-8)6-16-13(20)9-4-11(15)14(17-5-9)23-10-2-3-21-7-10/h4-5,10H,2-3,6-7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMLAUBCLVDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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